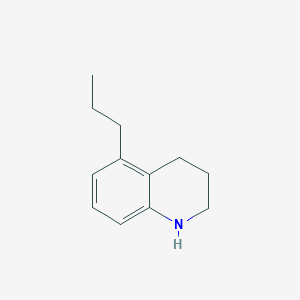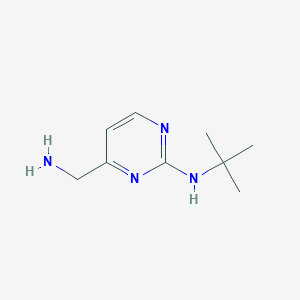
tert-Butyl (cyclopropylmethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (cyclopropylmethyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group, a cyclopropylmethyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenated tert-butyl acetate with an amination reagent.
Catalytic Synthesis: Another method employs glycine and ethyl tert-butyl ester under acidic catalysis to synthesize tert-butyl glycinate.
Industrial Production Methods: The industrial production of tert-butyl glycinate often involves the use of glycine as a raw material. The process includes the reaction of glycine with ethyl tert-butyl ester in the presence of an acid catalyst, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: tert-Butyl (cyclopropylmethyl)glycinate can undergo nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Acylation: The compound can participate in acylation reactions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Halogenated tert-butyl acetate and amination reagents under controlled conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
N-Substituted Glycinates: Formed through nucleophilic substitution reactions.
Acylated Derivatives: Resulting from acylation reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: tert-Butyl (cyclopropylmethyl)glycinate is used as an intermediate in the synthesis of various organic compounds.
Biology:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and other biologically active molecules.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Industry:
Chemical Manufacturing: It is utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (cyclopropylmethyl)glycinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in nucleophilic substitution and acylation reactions, which can modify the structure and function of target molecules .
Comparison with Similar Compounds
tert-Butyl Glycinate: Shares the tert-butyl and glycinate moieties but lacks the cyclopropylmethyl group.
Cyclopropylmethyl Glycinate: Contains the cyclopropylmethyl and glycinate moieties but lacks the tert-butyl group.
Uniqueness: tert-Butyl (cyclopropylmethyl)glycinate is unique due to the combination of the tert-butyl, cyclopropylmethyl, and glycinate groups, which confer distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl 2-(cyclopropylmethylamino)acetate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
LGDCSLHTGLWBNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


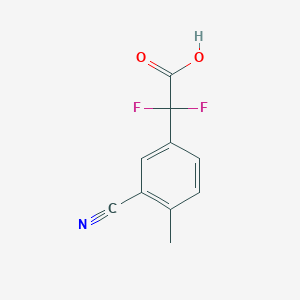
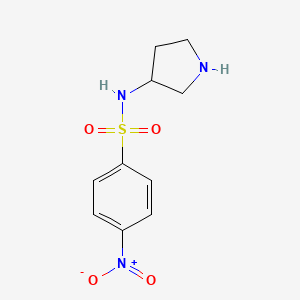
![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)
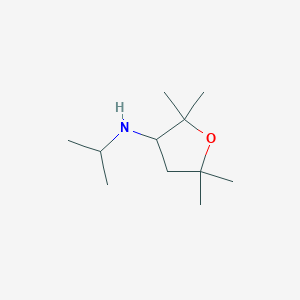
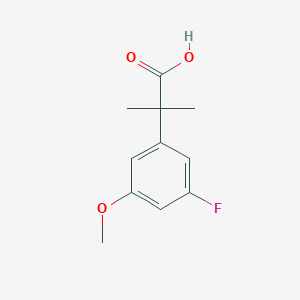
![(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13322445.png)


![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)

![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)
